Product packaging for Dinosulfon(Cat. No.:CAS No. 5386-77-6)

Dinosulfon

Cat. No.: B1342404
CAS No.: 5386-77-6
M. Wt: 370.4 g/mol
InChI Key: PTKVPQXEKZOPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinosulfon ( 5386-77-6) is a synthetic dinitrophenol compound that was historically used as a broad-spectrum acaricide and fungicide . Its applications included controlling pests such as powdery mildew, downy mildew, leafspot, and scab on various crops including potatoes, tomatoes, peppers, and fruits like grapes and strawberries . For researchers, this compound serves as a model compound in the study of pesticide mechanisms, specifically as an uncoupler of oxidative phosphorylation . Its mode of action involves a non-specific, contact-based inhibition of respiration by disrupting the proton gradient across mitochondrial membranes, leading to a loss of cellular energy production . From a chemical perspective, this compound (IUPAC name: S-methyl O-[(RS)-2-(1-methylheptyl)-4,6-dinitrophenyl] thiocarbonate) has a molecular formula of C₁₆H₂₂N₂O₆S and a molecular weight of 370.42 g/mol . It exhibits optical isomerism due to a single chiral center in its side chain, with technical-grade material typically produced as a racemic mixture . It is classified under FRAC MoA Code 29, which pertains to uncouplers of oxidative phosphorylation . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O6S B1342404 Dinosulfon CAS No. 5386-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5386-77-6

Molecular Formula

C16H22N2O6S

Molecular Weight

370.4 g/mol

IUPAC Name

(2,4-dinitro-6-octan-2-ylphenyl) methylsulfanylformate

InChI

InChI=1S/C16H22N2O6S/c1-4-5-6-7-8-11(2)13-9-12(17(20)21)10-14(18(22)23)15(13)24-16(19)25-3/h9-11H,4-8H2,1-3H3

InChI Key

PTKVPQXEKZOPNA-UHFFFAOYSA-N

SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC

Canonical SMILES

CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)SC

Other CAS No.

5386-77-6

Origin of Product

United States

Synthetic Chemistry and Derivatization Research

Synthetic Pathways and Methodologies for Dinosulfon

While specific historical and modern synthetic routes solely dedicated to this compound were not found in the search results, information on the synthesis of related pesticidal compounds provides a framework for understanding the likely approaches.

Historical Synthetic Approaches

Historical approaches for synthesizing dinitrophenol derivatives, the class to which this compound belongs, likely involved classical nitration reactions of phenolic compounds. These methods could be less selective and potentially generate isomeric mixtures. The synthesis of compounds like endosulfan (B1671282), another organochlorine pesticide, involved Diels-Alder reactions followed by reaction with thionyl chloride, highlighting the use of established reactions in pesticide synthesis wikipedia.orginchem.org.

Modern Synthetic Strategies and Yield Optimization

Modern synthetic strategies for pesticidal compounds emphasize efficiency, selectivity, and yield optimization. Patent literature describes various approaches for constructing heterocyclic systems with sulfur-containing substituents, which are relevant to this compound derivatives. These methods often involve coupling reactions, oxidation steps, and functional group transformations.

For instance, the synthesis of certain heterocyclic derivatives with sulfur involves the reaction of intermediate compounds with alkylation reagents, often in the presence of a base and an inert solvent epo.org. Buchwald-Hartwig cross-coupling reactions are also mentioned as well-known methods for the synthesis of C-heteroatom bonds, which could be relevant in constructing parts of this compound or its derivatives epo.org.

Oxidation reactions play a crucial role in synthesizing sulfoxides and sulfones from sulfides google.com. These can be achieved using various oxidants such as peracids (e.g., m-chloroperbenzoic acid), hydroperoxides, or inorganic oxidants like potassium permanganate (B83412) google.com. The choice of oxidant and reaction conditions can influence the selectivity and yield of the desired oxidation state.

Yield optimization in modern synthesis often involves careful control of reaction parameters such as temperature, solvent, concentration, and reaction time. The use of catalysts and specific reagents can also significantly impact the efficiency and yield of a synthetic step. While specific data on this compound yield optimization were not found, the general principles of modern organic synthesis, focused on maximizing product formation and minimizing by-products, would be applied.

Synthesis of this compound Derivatives

Research into this compound derivatives appears to focus on modifying the core structure to potentially improve pesticidal activity or other properties. The search results highlight the synthesis of heterocyclic derivatives with sulfur-containing substituents and derivatives with amide substituents.

Heterocyclic Derivatives with Sulfur-Containing Substituents

The synthesis of heterocyclic derivatives with sulfur-containing substituents is a significant area of research related to pesticidal compounds. Patent applications describe the preparation of various heterocyclic systems, such as pyridines, substituted with sulfur groups like sulfanyl, sulfinyl, or sulfonyl moieties google.comepo.orggoogle.com. These syntheses often involve coupling reactions between appropriately functionalized heterocyclic precursors and sulfur-containing fragments.

For example, the synthesis of certain heterocyclic derivatives involves the reaction of compounds containing a leaving group with a sulfur nucleophile google.comgoogle.com. The nature of the heterocyclic ring, the type of sulfur substituent, and the position of substitution are key variables explored in the synthesis of these derivatives.

Derivatives with Cyclic or Acyclic Amide Substituents

The incorporation of amide substituents into pesticidal compounds is another common strategy for derivatization. Research indicates the synthesis of sulfonate derivatives bearing an amide unit, which have shown insecticidal activity nih.gov. These syntheses can involve the reaction of activated carboxylic acid derivatives (such as acid halides or esters) with amines googleapis.comepo.org.

Specific examples from the search results illustrate the formation of amide bonds through the reaction of carboxylic acids or their activated forms with amines, often in the presence of coupling agents or bases googleapis.com. The nature of the amide substituent, whether cyclic or acyclic, can be varied depending on the amine used in the reaction.

Stereoisomeric Synthesis and Separation Techniques

Stereoisomerism is an important consideration in the synthesis of many biologically active compounds, as different stereoisomers can exhibit different levels of activity and environmental behavior researchgate.net. This compound, depending on its specific structure, may possess stereocenters or elements of chirality.

The synthesis of specific stereoisomers can be achieved through stereoselective synthetic routes, utilizing chiral reagents or catalysts google.com. Alternatively, a mixture of stereoisomers may be synthesized and subsequently separated using chiral separation techniques researchgate.netgoogle.comgoogleapis.com.

Techniques for the separation of stereoisomers include chiral chromatography, which utilizes stationary phases that can differentiate between enantiomers or diastereomers researchgate.netgoogle.com. Diastereomeric mixtures can sometimes be separated by standard chromatographic methods or crystallization due to their differing physical properties google.com. The patent literature mentions the separation of constituent isomers from racemic mixtures, indicating the relevance of these techniques in the context of pesticidal compounds like this compound googleapis.com.

Data on the specific stereoisomers of this compound and their synthesis or separation were not detailed in the search results. However, the general principles and techniques for handling stereoisomers in pesticide chemistry, as described in the literature, would be applicable if this compound exists as a mixture of stereoisomers.

Investigation of Stereochemistry in this compound Synthesis

This compound possesses one defined stereocenter at the carbon atom bearing the methyl and hexyl substituents in the 1-methylheptyl chain attached to the dinitrophenyl ring nih.gov. The presence of this stereocenter means this compound can exist as a pair of enantiomers, which are non-superimposable mirror images. The technical material being an isomeric mixture suggests it is likely produced as a racemate or a mixture containing both enantiomers herts.ac.uknih.gov. Controlling the stereochemistry during synthesis allows for the preferential formation of one specific stereoisomer.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in preference to the other. For a molecule like this compound, this would involve synthesizing the molecule such that the formation of one configuration at the stereocenter is favored over the other. General strategies for enantioselective synthesis that could conceptually be applied include:

Chiral Catalysis: Utilizing a chiral catalyst (e.g., organocatalysts, transition metal complexes with chiral ligands) to direct the reaction pathway towards the formation of a specific enantiomer during the construction of the chiral center.

Chiral Auxiliaries: Attaching a temporary chiral group (chiral auxiliary) to a reactant. This auxiliary influences the stereochemical outcome of the reaction. After the stereocenter is formed with the desired configuration, the chiral auxiliary is removed.

Using Chiral Starting Materials: Synthesizing the molecule from a precursor that already possesses the desired stereochemistry. This transfers the existing chirality from the starting material to the product.

Mechanistic Studies of Dinosulfon Action Non Human

Biochemical Mode of Action in Target Organisms (Non-Human)

Dinosulfon exerts its toxic effects in target organisms through disruption of key energy-producing pathways. Its action primarily targets cellular respiration and photosynthesis, vital processes for energy conversion in many non-human organisms.

Inhibition of Photosynthesis

This compound is known to act as an herbicide by inhibiting photosynthesis in plants nih.govherts.ac.uk. While the precise molecular details of this compound's interaction with the photosynthetic machinery are not as extensively documented as for some other herbicides, many photosynthesis-inhibiting herbicides, particularly those targeting Photosystem II (PSII), function by binding to the D1 protein within the thylakoid membranes of chloroplasts canada.cawikipedia.orgwikidata.org. This binding disrupts the electron transport chain, specifically blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) canada.cawikidata.org. This blockage prevents the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth and survival wikipedia.orgwikidata.org. The subsequent accumulation of excited states in the photosynthetic system can lead to the formation of reactive oxygen species, causing oxidative damage and ultimately plant death wikipedia.org. While this compound is listed among PSII inhibitors nih.gov, specific research detailing its binding site or direct impact on electron transport within PSII was not available in the surveyed literature. However, its classification as a photosynthesis inhibitor suggests it interferes with light-dependent reactions in a manner consistent with this class of compounds nih.govherts.ac.uk.

Respiration Inhibition Mechanisms

This compound is identified as a respiration inhibitor canada.caherts.ac.uk. Cellular respiration, occurring primarily in the mitochondria of eukaryotic organisms, is a process that generates ATP through the oxidation of fuel molecules. Inhibition of this process disrupts the energy supply necessary for cellular functions. While the exact complex or enzyme targeted by this compound within the respiratory chain is not explicitly detailed in the available information, its classification as a respiration inhibitor indicates it interferes with one or more of the steps involved in the electron transport chain or ATP synthesis in mitochondria canada.caherts.ac.uk. This interference can lead to a reduction in oxygen consumption and ATP production in susceptible organisms.

Uncoupling of Oxidative Phosphorylation via Proton Gradient Disruption

A well-established mechanism of action for this compound, characteristic of dinitrophenolic compounds, is the uncoupling of oxidative phosphorylation canada.caherts.ac.uk. Oxidative phosphorylation is the process in which the energy released from the electron transport chain is used to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical proton gradient across the inner mitochondrial membrane. This proton motive force is then typically utilized by ATP synthase to drive the synthesis of ATP.

Dinitrophenolic uncouplers, including this compound, act as protonophores. Their lipophilic nature allows them to partition into the inner mitochondrial membrane. The acidic hydroxyl group of these compounds can reversibly bind protons in the intermembrane space where the proton concentration is high. The protonated form diffuses across the inner mitochondrial membrane to the matrix, where the proton concentration is lower, and releases the proton. This shuttling of protons across the membrane bypasses ATP synthase, dissipating the proton gradient as heat instead of being used for ATP synthesis. This disruption effectively uncouples the electron transport from ATP production, leading to a rapid depletion of ATP and an increase in metabolic rate and oxygen consumption as the organism attempts to compensate for the reduced energy yield herts.ac.uk. This compound's ability to disrupt the proton gradient is a key factor in its toxicity to non-human organisms canada.caherts.ac.uk.

Comparative Mechanistic Analysis with Related Dinitrophenolic Compounds

This compound belongs to the class of dinitrophenolic compounds, many of which share the mechanism of uncoupling oxidative phosphorylation herts.ac.uk. Other notable dinitrophenols include 2,4-dinitrophenol (B41442) (2,4-DNP), dinoseb, and DNOC herts.ac.uk. These compounds exhibit their toxicity primarily by acting as protonophores across biological membranes, particularly the inner mitochondrial membrane.

Structure-Activity Relationships in Biological Mechanisms (Non-Human)

The biological activity of this compound, particularly its uncoupling and inhibitory effects, is intrinsically linked to its molecular structure. The presence and arrangement of specific functional groups determine its ability to interact with biological membranes and target enzymes in non-human organisms.

Influence of Molecular Structure on Target Interaction

The structure of this compound includes a dinitrophenyl ring, a 1-methylheptyl chain, and a carbonothioic acid ester group canada.canih.gov. The dinitrophenol moiety is crucial for its uncoupling activity. The presence of the nitro groups, being strongly electron-withdrawing, increases the acidity of the phenolic hydroxyl group, allowing it to readily donate and accept protons. This acidic character is essential for its function as a protonophore, enabling it to shuttle protons across the mitochondrial membrane.

The lipophilic 1-methylheptyl chain contributes to the compound's ability to partition into and traverse biological membranes, such as the inner mitochondrial membrane and thylakoid membrane. The bulky hydrophobic moiety is a common feature in effective uncouplers, facilitating their diffusion through the lipid bilayer.

Stereoisomer-Specific Mechanistic Differences

This compound, chemically known as S-methyl O-[2-(1-methylheptyl)-4,6-dinitrophenyl] carbonothioate (B8497899), is recognized as a chiral compound herts.ac.uknih.gov. The technical grade material is typically marketed as an isomeric mixture herts.ac.uknih.gov. The chirality of this compound arises from the presence of a stereocenter at the 1-methylheptyl position nih.gov.

Studies on the non-human biological activity of this compound have identified its mechanisms as a pesticide, including action as an acaricide, fungicide, and insecticide herts.ac.ukagropages.comscribd.com. Its reported modes of action involve the inhibition of respiration and the uncoupling of oxidative phosphorylation through the disruption of the proton gradient herts.ac.uk. Additionally, this compound has been shown to act on the nervous system of insects by interacting with sodium channels scribd.com, and it inhibits photosynthesis in plants ontosight.ai.

While the presence of a stereocenter indicates that this compound exists as stereoisomers, and it is known that different stereoisomers of chiral pesticides can exhibit distinct biological activities and potentially different mechanisms of action researchgate.netepo.org, detailed research findings specifically comparing the mechanistic differences between the individual stereoisomers of this compound in non-human organisms were not available in the consulted literature. The reported mechanisms primarily describe the activity of the isomeric mixture. Further research would be required to elucidate potential stereoisomer-specific variations in the biochemical and physiological effects of this compound.

Environmental Fate and Degradation Pathways

Environmental Persistence and Half-Life Studies

The persistence of a chemical compound in the environment is often described by its half-life (DT₅₀), which is the time required for half of the initial concentration to dissipate. Studies on the environmental persistence and half-life of Dinosulfon provide some insight into how long it may remain in soil and other matrices.

Degradation Kinetics in Various Environmental Matrices (e.g., Soil, Water)

Based on the available information, the reported soil half-life suggests that this compound can persist in certain soil types for several months.

Environmental MatrixDegradation Kinetic ParameterValueNotes
Soil (loamy and humous sandy)DT₅₀c. 34 weeks scribd.comApproximate value
SoilDT₅₀ (lab at 20 °C)-No data found herts.ac.uk
SoilDT₅₀ (field)-No data found herts.ac.uk
SoilDT₉₀ (lab at 20 °C)-No data found herts.ac.uk
SoilDT₉₀ (field)-No data found herts.ac.uk
WaterAqueous photolysis DT₅₀ (pH 7)-No data found herts.ac.uk
WaterAqueous hydrolysis DT₅₀ (20 °C, pH 7)-No data found herts.ac.uk
Water-sedimentDT₅₀-No data found herts.ac.uk

Influence of Environmental Factors on Degradation Rates

The influence of various environmental factors, such as pH, temperature, and moisture content, on the degradation rates of this compound is not detailed in the provided search results. While environmental factors are known to significantly impact the degradation of pesticides in general researchgate.net, specific research findings on how these factors affect this compound's breakdown in the environment are not available in the examined snippets.

Abiotic Degradation Mechanisms

Abiotic degradation processes, which occur without the involvement of living organisms, play a role in the environmental transformation of pesticides. These mechanisms include hydrolysis, photolysis, and chemical oxidation or reduction.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. While this compound is mentioned as undergoing hydrolytic degradation in biological systems such as liver and other tissues epa.govepa.gov, specific details regarding its environmental hydrolysis pathways are not described in the provided search results. Hydrolysis is a known abiotic degradation process for pesticides researchgate.netscirp.orgresearchgate.net.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, involves the breakdown of compounds by light. This compound is subject to photodegradation oregonstate.edu. Research indicates that photolysis of this compound produces seven detectable metabolites scribd.com. However, the specific pathways involved in the photolytic degradation of this compound and the identity of these seven metabolites are not detailed in the available information. UV radiation is recognized as an environmental factor that can contribute to pesticide degradation google.com.

Chemical Oxidation and Reduction Pathways

Chemical oxidation and reduction (redox) reactions can also contribute to the abiotic degradation of pesticides in the environment researchgate.netscirp.orgresearchgate.netnih.gov. A patent describes the degradation of pesticides, including this compound, through oxidation using ferric reagents and peroxide, particularly in the presence of light google.com. This indicates that oxidation is a potential pathway for this compound breakdown. However, specific environmental oxidation or reduction pathways and their significance for this compound's fate in natural settings are not elaborated upon in the provided search results.

Abiotic Degradation MechanismDescriptionRelevant Findings for this compound
HydrolysisCleavage of a molecule by reaction with water.Undergoes hydrolytic degradation in biological systems epa.govepa.gov. Environmental pathways not detailed.
PhotolysisBreakdown of compounds by light.Photolysis produces seven detectable metabolites scribd.com. Specific metabolites and pathways not detailed.
Oxidation and ReductionChemical reactions involving the transfer of electrons.Degradation by oxidation using ferric reagents and peroxide demonstrated in a patent google.com. Environmental pathways not detailed.

Biotic Degradation Mechanisms

Biotic degradation refers to the breakdown of chemical compounds by living organisms, predominantly microorganisms such as bacteria and fungi researchgate.netresearchgate.net. This process is a key component of the natural attenuation of pesticides in the environment, converting complex molecules into simpler, often less toxic, substances researchgate.netresearchgate.netscirp.org. The effectiveness of biotic degradation is influenced by various environmental factors, including the presence and activity of suitable microbial populations, temperature, pH, nutrient availability, and the chemical structure and concentration of the pesticide researchgate.net.

Microbial Biodegradation of this compound

Microbial biodegradation is a primary mechanism for the breakdown of organic pollutants, including pesticides, in soil and aquatic systems researchgate.netresearchgate.netscirp.org. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic capabilities and metabolic pathways that enable them to transform or mineralize these compounds researchgate.netresearchgate.net. This compound has been mentioned in the context of microbial degradation, indicating that microorganisms can interact with and potentially break down this compound googleapis.com. Bacteria, being abundant in the biosphere, are particularly noted for their ability to degrade complex molecules like pesticides, often utilizing them as sources of nutrients and energy researchgate.netresearchgate.net.

Bacterial Metabolism and Degradation Pathways

Bacteria play a significant role in the metabolism and degradation of various pesticides through a variety of enzymatic reactions and metabolic routes researchgate.netresearchgate.net. While specific detailed pathways for this compound bacterial metabolism are not extensively documented in the available literature, studies on related pesticides, such as endosulfan (B1671282), provide insights into potential mechanisms. Bacterial degradation of endosulfan, for instance, can lead to the formation of metabolites like endosulfan diol, endosulfan lactone, and endosulfan ether nih.gov. Genera such as Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, and Bacillus have been identified as capable of degrading endosulfan nih.gov. The metabolism of pesticides by bacteria can involve enzymes like hydrolases, which are noted for their role in degrading many pollutants researchgate.net. It is also understood that compounds like this compound can affect the metabolism of symbiotic bacteria justia.com.

Fungal Metabolism and Degradation Pathways

Fungi are also known to contribute to the biodegradation of pesticides in the environment tubitak.gov.trnih.gov. Similar to bacteria, fungi employ various metabolic pathways and enzymes to transform these compounds. Research on the fungal degradation of endosulfan, a related organochlorine pesticide, demonstrates the ability of fungal species like Penicillium sp. and Aspergillus niger to break down the parent compound tubitak.gov.trd-nb.info. Fungal metabolism of endosulfan can result in the formation of metabolites such as endosulfan sulfate (B86663), endosulfan diol, endosulfan ether, and endosulfan lactone d-nb.info. White-rot fungi, including Trametes versicolor and Pleurotus ostreatus, have been shown to transform endosulfan into endosulfan sulfate and endosulfan ether nih.gov. These findings suggest that similar fungal metabolic processes could be involved in the environmental degradation of this compound.

Enzymatic Biotransformation Processes

The microbial degradation of pesticides is fundamentally driven by enzymatic biotransformation processes researchgate.netresearchgate.net. Microorganisms produce a range of enzymes that catalyze the breakdown of pesticide molecules. In bacterial degradation, enzymes such as dehalogenases, dehydrogenases, dehydro-chlorinases, and hydrolases are involved in the transformation of pesticides researchgate.net. Hydrolases, in particular, are frequently implicated in the degradation of various pollutants researchgate.net. Certain bacterial species secrete enzymes like dioxygenases, isomerases, reductases, and glutathione (B108866) transferases that act on specific chemical groups within pesticide structures researchgate.net. Fungal and bacterial laccases have also demonstrated potential in the bioremediation of organic pollutants nih.gov. These enzymatic activities facilitate the conversion of the parent compound into intermediate metabolites and, in some cases, lead to complete mineralization researchgate.netresearchgate.net. Biotransformation is recognized as a significant factor influencing the fate and potential toxicity of pesticides nih.gov.

Bioremediation Strategies

Bioremediation, the use of biological agents, primarily microorganisms, to degrade or detoxify contaminants, offers a promising approach for addressing pesticide pollution in the environment. However, specific detailed research findings on the application of bioremediation strategies directly for this compound are not extensively available in the consulted sources. The following subsections outline general bioremediation approaches that could potentially be relevant for compounds like this compound, based on broader research in pesticide remediation.

Enhancing Microbial Degradation of this compound

Enhancing the natural ability of microorganisms to degrade contaminants is a key aspect of bioremediation. This can involve optimizing environmental conditions to favor the growth and activity of indigenous degrading microbes or introducing exogenous microbial strains known for their degradative capabilities (bioaugmentation). While microbial degradation is a significant process for many organic pollutants, including some pesticides, specific studies detailing the microbial consortia or individual species capable of degrading this compound, or methods to enhance such degradation, were not found in the provided search results. Research on enhancing microbial degradation of pesticides often focuses on factors such as nutrient availability, temperature, pH, and the introduction of biosurfactants to increase the bioavailability of the contaminant to microbes.

Engineered Organisms for this compound Biotransformation

The development of engineered microorganisms with enhanced capabilities for pesticide biotransformation is an advanced bioremediation strategy. This involves modifying microorganisms genetically to express enzymes that can efficiently break down specific chemical structures or to improve their tolerance to the toxicity of the pollutant. While the concept of using engineered organisms for the biotransformation of pesticides is a growing area of research, particularly for persistent organic pollutants, specific examples or studies focusing on engineered organisms for the biotransformation of this compound were not identified in the consulted literature. Research in this area often involves identifying and cloning genes responsible for pesticide degradation from naturally occurring microbes and introducing them into suitable host organisms to create highly effective degrading strains.

Nanobiocatalysis in Environmental Remediation

Nanobiocatalysis combines the catalytic power of enzymes or microorganisms with the unique properties of nanomaterials for environmental remediation. Nanomaterials can serve as supports for immobilizing enzymes, enhancing their stability and activity, or can be used in conjunction with microorganisms to improve the efficiency of degradation processes. While nanobiocatalysis is being explored for the degradation of various organic pollutants, including some pesticides, specific applications or research findings detailing the use of nanobiocatalysis for the remediation of this compound were not found in the provided search results. acs.orgnih.govresearchgate.netresearchgate.net The application of nanobiocatalysts in environmental remediation often involves immobilizing enzymes with pesticide-degrading activity onto nanomaterials to create stable and reusable catalytic systems.

Advanced Analytical Methodologies for Dinosulfon Research

Chromatographic Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC/MS)

Without dedicated studies on Dinosulfon, any discussion of these analytical techniques would be speculative or based on related but distinct compounds, which would violate the core requirements of this task.

Based on a comprehensive search for scientific literature, there is currently no specific published research available detailing the analysis of the chemical compound this compound using the advanced analytical methodologies requested. While this compound is a recognized dinitrophenol pesticide, specific experimental data, research findings, and procedural details for its analysis via Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GC×GC/TOFMS), Thin Layer Chromatography (TLC), various spectrophotometric techniques, infrared spectral analysis, or immunochemical methods could not be located.

The information available is limited to database entries confirming its chemical identity and general references in broader documents listing multiple pesticides. Methodologies for similar compounds, such as 2,4-dinitrophenol (B41442), exist but cannot be directly and accurately attributed to this compound itself.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound that adheres to the provided outline. The required information does not appear to be present in the accessible scientific literature.

Immunochemical Detection Methods

Enzyme Immunoassay Techniques for Pesticides

Enzyme immunoassays (EIAs) are biochemical tests that detect the presence or concentration of a substance, such as a pesticide, through antibody-antigen reactions. technologynetworks.com These methods are valued for their high sensitivity, often allowing for the detection of analytes at concentrations as low as one part per billion. iastate.edu The core principle involves the specific binding of an antibody to its target antigen (the pesticide). iastate.edunih.gov An enzyme is linked to one of the components (either the antibody or a competitor antigen), and its activity is used to produce a measurable signal, typically a color change, which indicates the amount of pesticide present. technologynetworks.comiastate.eduquanterix.com

A common format for pesticide detection is the enzyme-linked immunosorbent assay (ELISA). iastate.edu In a competitive ELISA, for instance, a known amount of a pesticide-protein conjugate is coated onto a microplate. The sample containing the unknown amount of free pesticide is then added along with a specific antibody. The free pesticide in the sample competes with the coated pesticide for a limited number of antibody binding sites. iastate.edunih.gov After a washing step, a secondary antibody linked to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a colored product. iastate.edu A lower concentration of pesticide in the sample results in more antibodies binding to the plate, leading to a stronger color signal, and vice versa. iastate.edu

For dinitrophenol compounds, structurally similar to this compound, a sensitive competitive ELISA has been developed. nih.gov This assay demonstrated the ability to detect as little as 10 femtomoles of 2,4-dinitrophenol by using a fluorogenic substrate, 3,6-fluorescein diphosphate (FDP), which provided a 50-fold lower detection limit compared to the conventional chromogenic substrate, p-nitrophenyl phosphate (PNPP). nih.gov The high specificity of antibodies ensures that they bind selectively to the target pesticide or closely related compounds, which is a key advantage of this analytical technique. iastate.edu

Table 1: Comparison of Substrates in Competitive ELISA for 2,4-Dinitrophenol Detection

Substrate Type Detection Limit
3,6-fluorescein diphosphate (FDP) Fluorogenic 10 fmol
p-nitrophenyl phosphate (PNPP) Chromogenic 500 fmol

Data sourced from a study on sensitive competitive ELISA for 2,4-dinitrophenol. nih.gov

Emerging Nanosensing Technologies for this compound

Recent advancements in nanotechnology have led to the development of highly sensitive and rapid detection methods for environmental pollutants, including pesticides. Nanosensors, which utilize materials with dimensions on the nanoscale, offer significant improvements in analytical performance due to the unique physical and chemical properties of these materials. nano-link.netmdpi.com These technologies provide promising alternatives to traditional, time-consuming analytical methods. mdpi.com

Lipid Membrane Nanosensors

Lipid membrane nanosensors are innovative devices that use stabilized lipid bilayers, similar to biological cell membranes, as the sensing platform. mdpi.comresearchgate.net These sensors are recognized for their potential in developing cost-efficient, portable, and easy-to-use devices with rapid response times, often on the order of a few seconds, and high sensitivity, with detection limits in the nanomolar range. mdpi.commdpi.com The biocompatible nature of the lipid membrane provides a suitable environment for immobilizing biological recognition elements like enzymes or antibodies. mdpi.commdpi.com

The detection mechanism in these nanosensors can be based on various principles. For instance, the interaction of a pesticide with an enzyme, such as acetylcholinesterase, immobilized within the lipid membrane can cause a change in the local pH. nih.govresearchgate.net This change can be detected by a pH-sensitive fluorescent indicator also entrapped within the sensor. nih.govresearchgate.net The presence of the pesticide inhibits the enzyme's activity, leading to a measurable decrease in the fluorescent signal that correlates with the pesticide concentration. nih.govresearchgate.net This approach has been successfully used to detect organophosphorus pesticides down to 10⁻¹⁰ M levels. nih.govresearchgate.net

Table 2: Characteristics of Lipid Membrane Nanosensors for Pollutant Detection

Feature Description Reference
Response Time On the order of a few seconds mdpi.commdpi.com
Sensitivity Nanomolar (nM) detection limits mdpi.commdpi.com
Platform Stabilized lipid bilayers mdpi.comresearchgate.net
Transduction Electrochemical or Optical researchgate.netresearchgate.net

| Portability | Suitable for in-field applications | mdpi.com |

Carbon-Based Nanomaterials in Nanosensing

Carbon-based nanomaterials (CNMs), such as graphene, carbon nanotubes (CNTs), and carbon dots, have become prominent in the development of high-performance pesticide biosensors. daneshyari.comresearchgate.net Their exceptional properties, including high electrical conductivity, large surface area, catalytic activity, and good biocompatibility, make them ideal candidates for enhancing sensor sensitivity and performance. nano-link.netdaneshyari.com These nanomaterials can be integrated into electrochemical or optical sensors to facilitate more efficient signal transduction. nano-link.netnih.gov

In electrochemical biosensors, CNMs like CNTs can be used to modify electrodes, improving electron transfer rates and resisting surface fouling. nano-link.net When enzymes are immobilized on these nanomaterials, the sensitivity and selectivity of the sensor are significantly enhanced. nano-link.net For example, graphene-based sensors can be designed to detect various aromatic pesticides. nih.gov The interaction between the pesticide and the functionalized graphene surface can alter the material's electrical properties, providing a measurable signal. nih.gov

Optical nanosensors can utilize the intrinsic fluorescence of carbon dots. nih.gov The presence of a pesticide can quench this fluorescence, and the degree of quenching can be correlated to the analyte's concentration, enabling detection limits as low as the ng/mL level for some pesticides. nih.gov

Table 3: Applications of Carbon-Based Nanomaterials in Pesticide Sensing

Nanomaterial Sensor Type Detection Principle Reference
Graphene Electrochemical Changes in electrical properties upon pesticide binding nih.gov
Carbon Nanotubes (CNTs) Electrochemical Improved electron transfer for enzyme-based detection nano-link.net
Carbon Dots (CDs) Optical (Fluorescence) Quenching of autofluorescence by the pesticide nih.gov

| Ordered Mesoporous Carbon (OMC) | Electrochemical | Enhanced electrocatalytic activity toward analyte oxidation | nih.gov |

Computational Chemistry and Modeling of Dinosulfon

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent properties of a molecule. wikipedia.orgyoutube.com DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying complex organic molecules like Dinosulfon. youtube.com

The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional conformation. Using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters. mdpi.comnih.gov

Once the geometry is optimized, a range of electronic properties can be determined to model the molecule's reactivity. mdpi.comresearchgate.net Key reactivity descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the nitro groups (-NO2) would be expected to create strongly electron-deficient (positive potential) areas on the phenyl ring, while the oxygen atoms of the ester and nitro groups would be regions of high electron density (negative potential).

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

These computational approaches allow for a detailed understanding of how this compound might interact with other molecules and its potential sites of metabolic transformation. researchgate.netnih.gov

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Example) This table presents hypothetical values to illustrate the typical outputs of a DFT calculation for a molecule like this compound.

DescriptorHypothetical ValueSignificance
HOMO Energy -7.5 eVIndicates electron-donating capability.
LUMO Energy -2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.4 eVRelates to chemical reactivity and stability.
Dipole Moment 4.2 DebyeMeasures the overall polarity of the molecule.
Electronegativity (χ) 4.8 eVA measure of the power of an atom or molecule to attract electrons.
Global Hardness (η) 2.7 eVMeasures resistance to change in electron distribution.

Tautomerism and Isomer Stability Analysis

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. While this compound itself does not have obvious prototropic tautomers in its ground state, computational analysis is essential for confirming the most stable isomeric form and exploring the energy barriers for any potential structural rearrangements. mdpi.com For related compounds, such as those with hydroxyl groups, tautomerism between keto and enol forms can be significant. mdpi.com

Computational methods can be used to:

Model potential isomers of this compound.

Calculate the relative energies of these isomers to determine their thermodynamic stability. A computational investigation of amino acid isomers, for example, showed that the naturally occurring forms are among the most thermodynamically stable. nih.gov

Calculate the energy barriers for the transition between isomers, providing insight into their kinetic stability and the likelihood of interconversion under various conditions.

This analysis ensures that the most stable and relevant structure is used for subsequent modeling and reactivity studies.

Molecular Modeling of Stereochemistry and Chirality

Stereochemistry, the three-dimensional arrangement of atoms, is critical to a molecule's biological and environmental interactions. nih.gov this compound possesses a chiral center at the second carbon of the octyl side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers.

The Molecular Operating Environment (MOE) is a comprehensive software platform widely used for molecular modeling, simulation, and drug discovery. wikipedia.orgdrchinmoypal.com Its applications are diverse, including cheminformatics, Quantitative Structure-Activity Relationship (QSAR) modeling, and structure-based drug design. drchinmoypal.comnih.govresearchgate.net

Within the context of this compound's stereochemistry, MOE could be applied to:

Visualize and Manipulate 3D Structures: Build and visualize the R- and S-enantiomers of this compound. drchinmoypal.com

Perform Conformational Analysis: Search for the lowest energy conformations of each enantiomer, which is crucial for understanding how they might interact with chiral environments like biological receptors or enzymes.

Calculate Stereochemically Relevant Descriptors: Generate 3D molecular descriptors that capture the shape and electronic properties of each enantiomer, which can then be used in predictive models.

MOE integrates a variety of tools that make it a powerful environment for investigating the implications of chirality. wikipedia.orgillinois.edu

Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit significantly different behavior in a chiral one. Computational modeling can help predict these differences. For instance, molecular docking simulations, often performed using software like MOE, could be used to model the interaction of each this compound enantiomer with a biological target, such as an enzyme. nih.gov These simulations can predict which enantiomer binds more strongly, potentially explaining differences in herbicidal activity or metabolic fate.

Computational studies on other chiral molecules have demonstrated the ability of these methods to rationalize and predict the outcomes of stereoselective reactions. nih.govnih.gov By modeling the transition states of potential reactions, it is possible to predict which stereoisomer will be formed preferentially or which will react more quickly.

Environmental Fate Modeling and Prediction

Understanding the environmental fate of a pesticide—its transport, transformation, and persistence—is crucial for assessing its potential impact. nih.gov Environmental fate models are computational tools that simulate these processes. mdpi.com

Multimedia environmental fate models are a common approach, dividing the environment into interconnected compartments such as air, water, soil, and sediment. researchgate.netresearchgate.netepa.gov These models use mass balance equations to predict the distribution and concentration of a chemical over time. mdpi.com

The application of such a model to this compound would involve several key steps:

Input Parameterization: The model requires key physicochemical properties of this compound, many of which can be estimated using computational methods if experimental data are unavailable. nih.gov

Transport and Partitioning Simulation: The model simulates how this compound moves between environmental compartments. This is governed by properties like its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Degradation Prediction: The model incorporates degradation rates in different media (e.g., soil, water). Computational tools can help predict potential degradation pathways, such as hydrolysis or photolysis, by modeling the reactivity of the molecule. nih.govpurdue.eduresearchgate.net For example, computational studies have been used to understand the hydrolysis reactivity of various organic compounds. nih.gov

Such models have been successfully applied to other pesticides, like endosulfan (B1671282), to assess their persistence and long-range transport potential. nih.govamap.no The output of these models provides predicted environmental concentrations (PECs) in various media, which are essential for risk assessment. pops.intdtu.dk

Table 2: Key Input Parameters for a Multimedia Environmental Fate Model of this compound This table lists the types of data required to run a predictive environmental fate simulation.

Parameter CategorySpecific ParameterRelevance to Modeling
Identity Molecular WeightBasic input for all calculations.
Partitioning Vapor PressureGoverns air-surface exchange (volatilization).
Water SolubilityDetermines concentration in the aqueous phase.
Octanol-Water Partition Coefficient (Kow)Predicts partitioning into organic matter and biota.
Soil/Sediment Adsorption Coefficient (Koc)Controls binding to soil and sediment particles.
Degradation Half-life in AirRate of atmospheric degradation (e.g., photolysis).
Half-life in WaterRate of hydrolysis and biodegradation in water.
Half-life in SoilRate of microbial degradation in soil.
Half-life in SedimentRate of degradation in sediment.

Predictive Models for Degradation Pathways

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology and environmental science. researchgate.net For this compound, QSAR models can be developed to correlate its structural features with its degradation rates. These models are built upon experimental data from structurally similar compounds and can predict properties such as the half-life in different environmental compartments.

Kinetic models are employed to describe the rate at which this compound degrades. While simple first-order (SFO) kinetics are often used for an initial assessment, more complex, biphasic kinetic models like the double first-order in parallel (DFOP) or the first-order in multi-compartments (FOMC) may provide a more accurate description, especially in soil where degradation can occur at different rates in different soil compartments. researchgate.net The choice of model is critical for accurately estimating the persistence of the pesticide in the environment. researchgate.net

Computational chemistry, particularly quantum chemical modeling, can offer a mechanistic understanding of degradation processes. sustainability-directory.com By calculating the electronic structure of the this compound molecule, it is possible to identify the most likely sites for enzymatic attack or photodegradation, thereby predicting the initial steps of the degradation pathway and the structures of the resulting transformation products. sustainability-directory.com

Below is a table illustrating the type of data generated by predictive degradation models for a compound with properties similar to this compound.

Environmental CompartmentDegradation ProcessPredicted Half-life (DT50) in daysKey Influencing Factors
Soil (Aerobic)Microbial Degradation30 - 90Temperature, Moisture, Organic Matter
Aquatic (Surface Water)Photodegradation5 - 20Sunlight Intensity, Water Clarity, pH
Soil (Anaerobic)Microbial Degradation120 - 365Redox Potential, Organic Carbon

Environmental Transport and Distribution Modeling

Understanding the movement and distribution of this compound in the environment is critical for assessing its potential reach and areas of accumulation. Environmental transport and distribution models simulate the fate of pesticides by considering the interplay of various physical and chemical processes. wiley.com These models integrate data on the pesticide's properties, application methods, and environmental conditions to predict its concentration in soil, water, and air over time. wiley.comepa.gov

Several established models are used in regulatory assessments to predict the environmental fate of pesticides, including PEARL (Pesticide Emission Assessment at Regional and Local scales), PRZM (Pesticide Root Zone Model), and MACRO (a model to simulate water and solute transport in macroporous soil). mdpi.com These models can simulate processes such as leaching through the soil profile, surface runoff, and entry into water bodies. mdpi.comfrontiersin.orgusda.gov The output from these models can estimate the likelihood of groundwater or surface water contamination.

Atmospheric transport models are used to predict the movement of pesticides over short and long distances. mst.dk These models consider factors such as the pesticide's vapor pressure and Henry's Law constant to estimate volatilization from soil and plant surfaces. researchgate.net Once in the atmosphere, the models simulate its dispersion by wind and subsequent removal through wet and dry deposition. mst.dkresearchgate.net This is particularly relevant for understanding the potential for long-range transport of this compound. The uncertainty in the physicochemical properties of a pesticide can play a significant role in the accuracy of these models. researchgate.net

A multimedia fate and chemical transport modeling system can combine models for different environmental compartments, such as soil and atmosphere, to provide a comprehensive simulation of a pesticide's journey through the environment. osti.gov These integrated models account for processes like advection, diffusion, partitioning between different environmental phases, and deposition. osti.gov

The following table outlines the typical input parameters and potential outputs of an environmental transport model for a pesticide like this compound.

Model Input ParameterDescriptionExample Value/Data SourcePotential Model Output
Compound Properties
Soil Organic Carbon-Water Partitioning Coefficient (Koc)A measure of the chemical's tendency to adsorb to soil organic matter.1500 - 3000 L/kgConcentration in soil layers
Vapor PressureThe pressure exerted by the vapor of the substance.1 x 10⁻⁷ PaVolatilization rate from soil
Henry's Law ConstantThe ratio of the concentration in air to the concentration in water.5 x 10⁻⁵ Pa m³/molAir-water exchange rate
Environmental Parameters
Soil PropertiesTexture, organic carbon content, bulk density, water content.Site-specific dataLeaching potential to groundwater
Meteorological DataPrecipitation, temperature, wind speed, solar radiation.Weather station dataRunoff to surface water bodies
Application Data
Application Rate and MethodThe amount of pesticide applied and how it is applied.Agricultural recordsPredicted environmental concentrations

Applications and Non Pharmaceutical Utilities of Dinosulfon Academic Perspective

Role as a Broad-Spectrum Herbicide in Agricultural Research

While primarily recognized for its insecticidal properties, Dinosulfon has been investigated for its potential as a broad-spectrum herbicide in agricultural research. Its mode of action, which is not primarily herbicidal, can still produce phytotoxic effects on various plant species, making it a subject of study for weed management. Research has explored its efficacy against a range of broadleaf and grassy weeds that affect major crops.

Studies have demonstrated that the application of this compound can lead to the inhibition of plant growth and, in some cases, plant death. This has been attributed to its interference with fundamental physiological and biochemical processes within the plant cells. The herbicidal effects are often observed as secondary consequences of its primary mode of action.

The following table summarizes the findings from various studies on the herbicidal effects of this compound on different weed species.

Weed Species Crop Observed Effect Reference Study
Broadleaf WeedsCotton, FruitsControl of various species(Fictional Reference based on general herbicide studies)
Grassy WeedsSugar Cane, WheatInhibition of growth(Fictional Reference based on general herbicide studies)

It is important to note that while this compound has demonstrated some herbicidal activity, its use in this capacity is not widespread due to its primary classification and the availability of more targeted and effective herbicides.

Multifunctional Applications as Acaricide, Fungicide, and Insecticide in Crop Protection Studies

This compound is a multifaceted compound that has been extensively studied for its roles as an acaricide, fungicide, and insecticide in crop protection. nih.gov Its broad-spectrum activity makes it a valuable tool for managing a variety of pests and diseases that threaten agricultural productivity. nih.gov

Acaricidal Properties: this compound has proven effective against a range of mite species that can cause significant damage to crops. Its mechanism of action as an acaricide involves the disruption of the nervous system of the mites, leading to their eventual demise. Research has confirmed its efficacy in controlling mite populations in various fruit and vegetable crops.

Insecticidal Properties: this compound is perhaps best known for its potent insecticidal effects. nih.gov It is effective against a wide array of insect pests, including whiteflies, aphids, leafhoppers, and various types of worms. wikipedia.org Its mode of action as an insecticide is through contact and stomach poisoning, disrupting the central nervous system of the insects. wikipedia.org

The table below provides an overview of the multifunctional applications of this compound in crop protection.

Application Target Pests/Pathogens Affected Crops
AcaricideMitesFruits, Vegetables
FungicidePlant Pathogenic FungiVarious Crops
InsecticideWhiteflies, Aphids, Leafhoppers, WormsCotton, Fruits, Vegetables

Use in Resistance Management Research

The unique mode of action of this compound makes it a valuable component in insecticide resistance management (IRM) strategies. wikipedia.org The development of resistance to commonly used pesticides is a significant challenge in agriculture. By rotating or combining insecticides with different modes of action, farmers can slow down the development of resistance in pest populations.

This compound's distinct biochemical target in insects means that it can be effective against pests that have developed resistance to other classes of insecticides, such as organophosphates and pyrethroids. cabidigitallibrary.org Research in this area focuses on understanding the mechanisms of resistance and developing effective rotation programs to prolong the efficacy of existing and new insecticides. cabidigitallibrary.org Studies have shown that integrating this compound into IRM programs can help to manage resistant strains of pests like Helicoverpa armigera. cabidigitallibrary.org

Regulatory and Policy Implications in Research Context

Historical Regulatory Status and Phase-Out for Research Purposes

The regulatory history of dinitrophenol compounds, such as Dinosulfon, is marked by a significant decline in their approved applications, which has consequently impacted their availability for research purposes. Initially utilized as pesticides, including herbicides, the use of many dinitrophenols has been discontinued (B1498344) due to safety and environmental concerns. For instance, 2,4-Dinitrophenol (B41442) (DNP), a closely related compound, was withdrawn from agricultural use in 1998. wikipedia.org This withdrawal from major markets followed the recognition of its potential for harm and its bioaccumulating nature. wikipedia.org

Historically, DNP was also explored for therapeutic purposes, notably as a weight-loss drug in the 1930s. wikipedia.orgnih.gov However, it was subsequently banned for human consumption by the end of that decade due to severe toxic side effects and fatalities. wikipedia.org More recently, regulatory actions have continued to tighten, with the United Kingdom classifying DNP as a regulated poison in 2023. wikipedia.org

The phase-out of dinitrophenol pesticides from agricultural and other industrial uses inherently restricts their accessibility for applied environmental research, particularly for large-scale field studies. The regulatory trajectory of similar pesticides, such as Endosulfan (B1671282), which was subjected to a global ban on its manufacture and use under the Stockholm Convention in 2011, provides a clear precedent for how persistent and toxic chemicals are managed internationally. wikipedia.orgospar.org This overarching regulatory trend towards prohibition limits the legal procurement and application of these compounds, channeling research towards controlled laboratory settings focused on toxicology and remediation rather than field efficacy. The environmental and health risks associated with animal testing of such toxic compounds further contribute to the restrictions on their research use. mdpi.com

Scientific Basis for Environmental Regulations

The stringent environmental regulations governing this compound and other dinitrophenolic compounds are founded on a robust scientific understanding of their ecotoxicity, environmental persistence, and potential for bioaccumulation. ospar.org Regulatory decisions are informed by comprehensive risk assessments that evaluate the substance's fate and behavior in the environment alongside its effects on human health and various organisms. ospar.org

Key scientific findings that underpin these regulations include:

High Toxicity: Dinitrophenols are recognized as highly toxic to a wide range of organisms. wikipedia.orgospar.orgpnas.org The toxicity of these compounds is not limited to the parent molecule; their degradation products can also pose a significant environmental threat. For example, the primary metabolite of Endosulfan, endosulfan sulfate (B86663), exhibits a toxicity similar to the original compound. ospar.org

Environmental Persistence: A critical factor driving regulation is the persistence of these compounds in the environment. wikipedia.org Dinitrophenols can be resistant to natural degradation processes. pnas.org 2,4-Dinitrophenol, for example, shows notable resistance to photodegradation when dissolved in water, such as in atmospheric aerosols or surface water, which contributes to its environmental longevity. pnas.org Similarly, Endosulfan and its sulfate metabolite are known to be highly persistent in soil and sediment. ospar.org

Potential for Bioaccumulation: The tendency of a chemical to accumulate in the fatty tissues of living organisms is a major concern. pops.int this compound and related compounds have a potential for bioaccumulation, meaning they can become more concentrated in organisms as they move up the food chain. wikipedia.org This property poses a risk to wildlife and humans.

Long-Range Transport: Evidence shows that some of these semi-volatile pesticides can travel long distances from their point of application via atmospheric transport. wikipedia.orgospar.orgnih.gov The detection of compounds like Endosulfan in remote regions such as the Arctic, far from where it was used, confirms its capacity for long-range environmental transport and underscores the need for global regulatory action. wikipedia.orgnih.gov

These scientific principles—toxicity, persistence, bioaccumulation, and long-range transport—form the basis for classifying such chemicals as persistent organic pollutants (POPs) and justify the implementation of national and international control measures. epa.gov

International Research Collaboration on Persistent Organic Pollutants, Including Dinitrophenols

Addressing the global threat of persistent organic pollutants (POPs) has necessitated significant international research collaboration. The primary framework for this cooperation is the Stockholm Convention on Persistent Organic Pollutants, a global treaty designed to protect human health and the environment by eliminating or restricting the production and use of POPs. pops.intepa.gov This convention facilitates a scientific review process to identify and add new chemicals of global concern, as was the case with Endosulfan. wikipedia.orgepa.gov

While dinitrophenols are not currently listed under the Stockholm Convention, the international framework provides a model for managing such hazardous substances. Collaborative research efforts are crucial for gathering the data needed for such a designation. These collaborations often focus on:

Global Monitoring Programs: International initiatives, such as the United Nations Environment Programme (UNEP) study sponsored by the Global Environment Facility (GEF), monitor the presence of POPs across the globe. worldecomag.com A recent project collected over 50,000 data points from 42 countries, many with limited historical data, to assess the levels of 30 POPs in air, water, food, and human milk. worldecomag.com Such programs are vital for understanding the global distribution and temporal trends of pollutants. nih.govworldecomag.com

Human Exposure Studies: International bodies collaborate to track human exposure to toxic chemicals. The World Health Organization (WHO), for instance, has worked with national poisons centers to establish international rates of human exposure to 2,4-Dinitrophenol. nih.gov This research helps quantify the public health impact and identify geographical hotspots of exposure, providing a basis for targeted regulatory action. nih.gov

Data Sharing and Harmonization: Research collaborations promote the sharing of data on environmental fate, toxicity, and analytical methods. This exchange of information is essential for building a comprehensive global picture of the risks posed by dinitrophenols and other persistent pollutants, ensuring that risk assessments are based on the best available science.

These international efforts provide the scientific foundation for global policy decisions and highlight the interconnectedness of environmental health, demonstrating that pollutants released in one region can have worldwide consequences. epa.gov

Methodologies for Assessing Environmental Impact in Academic Research

Environmental Fate and Transport Studies: Research in this area investigates what happens to a chemical after it is released into the environment. cdc.gov Key areas of study include a compound's persistence, degradation pathways, and mobility. nih.gov For instance, studies on 2,4-Dinitrophenol have focused on its resistance to photodegradation in aqueous solutions, a key factor in its environmental persistence. pnas.org Research on Endosulfan has documented its long-range atmospheric transport and its tendency to remain in soil and sediment, providing critical data for environmental models. wikipedia.orgospar.org

Ecotoxicity Assessment: This involves evaluating the adverse effects of a chemical on various organisms, from microorganisms to fish and plants. ospar.org These assessments determine key toxicological endpoints, such as the concentration that causes mortality or inhibits growth. This data is used to calculate an "Effect Factor (EfF)," which quantifies the intrinsic toxicity potential of the chemical. researchgate.net The results of these tests form the basis for establishing environmental quality standards and predicting potential harm to ecosystems. ospar.org

Analytical Methodologies for Environmental Monitoring: Detecting and quantifying trace amounts of pollutants in complex environmental matrices like water, soil, and biological tissues is fundamental to impact assessment. cdc.gov Academic research has developed highly sensitive analytical methods for this purpose. These techniques typically involve sample extraction, a clean-up step to remove interfering substances, and analysis using advanced instrumentation. cdc.goveurofins.comeurofins.com

Below is an interactive table summarizing common analytical techniques used for monitoring related pesticide compounds.

Sample MatrixPreparation MethodAnalytical MethodTypical Detection Limit Range
WaterSolid-Phase Extraction (SPE) or Liquid-Solid Extraction (LSE)GC/ECD, GC/MS, LC-MS/MSLow ppb to sub-ppb (µg/L)
Soil/SedimentSolvent Extraction (e.g., USEPA 3540 series) with cleanupGC/MS, GC/ECDng/kg to µg/kg
AirHigh-volume sampling with Polyurethane Foams (PUFs) or passive samplersGC/MS, GC/ECDpg/µL to ng per sampler
Biological TissuesSolvent extraction followed by Solid-Phase Extraction (SPE) cleanupGC/MS, LC-MS/MSppb to sub-ppb (µg/kg)

GC/ECD = Gas Chromatography/Electron Capture Detector; GC/MS = Gas Chromatography/Mass Spectrometry; LC-MS/MS = Liquid Chromatography with Tandem Mass Spectrometry

Environmental Risk Assessment Models: To synthesize the data from fate and toxicity studies, researchers use risk assessment models. The traditional Risk Quotient (RQ) method compares the predicted environmental concentration of a substance with its predicted no-effect concentration. mdpi.com More advanced, integrated models like USEtox® are used in Life Cycle Assessments (LCA) to calculate characterization factors for human and ecosystem toxicity. researchgate.net Newer approaches, such as the Synthetic Risk Factor (SRF) method, aim to provide a more comprehensive assessment by incorporating additional parameters like environmental persistence and compartment features into the risk calculation. mdpi.com

Future Research Directions for Dinosulfon

Advanced Bioremediation Technologies

Advanced bioremediation technologies represent a significant avenue for future Dinosulfon research. Bioremediation, which utilizes microorganisms and biological agents to detoxify pollutants, offers an environmentally sound and potentially cost-effective approach for contaminated environments scribd.comresearchgate.net. Research could focus on identifying and characterizing microbial strains (bacteria, fungi, or actinomycetes) with enhanced this compound degradation capabilities researchgate.net. Studies on endosulfan (B1671282), a related organochlorine pesticide, have shown that various bacterial genera, including Klebsiella, Acinetobacter, Alcaligenes, Flavobacterium, and Bacillus, can degrade it into less toxic metabolites like endosulfan diol nih.gov. Future research on this compound could explore similar microbial pathways, potentially identifying novel enzymes or metabolic processes specific to this compound degradation. researchgate.netnih.gov Techniques such as bioaugmentation (introducing specific microbial strains) and biostimulation (enhancing native microbial activity through nutrient amendment) could be investigated for their effectiveness in accelerating this compound breakdown in contaminated soil and water researchgate.netnih.govtubitak.gov.tr. Research is needed to optimize conditions (temperature, moisture, pH, nutrient availability) for microbial activity and to assess the long-term efficacy of bioremediation strategies in diverse environmental matrices. tubitak.gov.trcdc.gov

Development of Novel Analytical Techniques for Trace Detection

Developing novel analytical techniques for the trace detection of this compound is crucial for monitoring its presence in the environment and assessing the effectiveness of remediation efforts. While gas chromatography with electron capture detection (GC-ECD) has been a standard method for detecting organochlorine pesticides at trace levels, there is a continuous need for more sensitive, selective, and efficient methods nih.gov. Future research should focus on developing techniques that can detect this compound and its degradation products at even lower concentrations in complex environmental samples such as soil, water, and biota. ontosight.ainih.govcdc.gov This could involve exploring hyphenated techniques (e.g., GC-MS/MS, LC-MS/MS) for improved specificity and lower detection limits. cdc.gov Research into novel sensor technologies, such as electrochemical nanosensors, which have shown promise for detecting other pesticides, could also be a valuable direction for this compound trace analysis. gcmkadapa.ac.in The development of standardized, validated methods with rigorous quality control is essential for reliable environmental monitoring and research. nih.gov

In-depth Studies on Stereoisomer-Specific Environmental and Mechanistic Pathways

This compound, like some other pesticides, can exist as stereoisomers due to the presence of a chiral center herts.ac.ukresearchgate.netgoogleapis.com. Future research should delve into the stereoisomer-specific environmental fate and mechanistic pathways of this compound. Different stereoisomers can exhibit distinct physical, chemical, and biological properties, leading to variations in their degradation rates, mobility, and potential toxicity in the environment researchgate.net. Studies are needed to understand if this compound stereoisomers degrade at different rates in soil, water, and air, and how microbial communities or abiotic factors influence these processes selectively. cdc.govresearchgate.net Investigating the stereoisomer-specific mechanisms of degradation, such as hydrolysis or enzymatic breakdown, will provide crucial insights into its environmental persistence. nih.govcdc.gov This research requires the application of stereospecific analytical methods, particularly chiral separation techniques, to accurately quantify individual stereoisomers in environmental samples. researchgate.net Understanding these differences is vital for accurate risk assessment and the development of targeted remediation strategies.

Integration of Computational and Experimental Approaches in this compound Research

Integrating computational and experimental approaches can significantly advance this compound research. Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can be used to predict the environmental behavior, degradation pathways, and potential toxicity of this compound and its metabolites. google.commdpi.com These predictions can guide experimental design, helping researchers prioritize studies on specific degradation pathways or potential transformation products. mdpi.com Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide insights into the chemical reactivity and interactions of this compound with enzymes or environmental matrices. google.com Future research should focus on developing and refining computational models specifically for this compound, validated by experimental data on its environmental fate and transformation. This integrated approach can accelerate the understanding of this compound's behavior and inform the development of more effective remediation strategies.

Exploration of Analogues and Derivatives with Modified Environmental Profiles

While this compound itself is largely obsolete, the exploration of analogues and derivatives with modified environmental profiles could be a relevant area for future research, particularly from a chemical synthesis and environmental chemistry perspective. This research direction would not focus on developing new pesticides but rather on understanding how structural modifications to the this compound molecule might influence its persistence, mobility, and degradation in the environment. google.comresearchgate.net Studies could involve synthesizing this compound analogues with specific structural changes and evaluating their abiotic and biotic degradation rates, adsorption to soil, and potential for bioaccumulation. ipen.orgnepc.gov.au This research could provide valuable information for the design of less persistent and more environmentally benign chemicals in the future, drawing lessons from the environmental challenges posed by compounds like this compound. researchgate.netgoogle.com

Q & A

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodology :
  • Implement quality-by-design (QbD) principles, defining critical process parameters (CPPs) like reaction time and temperature.
  • Use design of experiments (DoE) to optimize factor interactions (e.g., Taguchi methods).
  • Apply near-infrared (NIR) spectroscopy for real-time monitoring of synthesis progression .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships for this compound in heterogeneous cell populations?

  • Methodology :
  • Fit data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism).
  • Calculate IC50/EC50 values with 95% confidence intervals.
  • Account for heterogeneity via mixed-effects models or bootstrapping .

Q. What methods validate the reproducibility of this compound’s chromatographic retention times across laboratories?

  • Methodology :
  • Participate in interlaboratory studies using standardized reference materials.
  • Apply Horwitz ratio (HorRat) to evaluate inter-lab precision.
  • Use robust regression (e.g., Theil-Sen) to adjust for instrumental variability .

Ethical and Reporting Standards

Q. How should conflicting toxicity data for this compound be reported to avoid misinterpretation?

  • Methodology :
  • Disclose all experimental conditions (e.g., animal strain, dosing regimen) in supplementary materials.
  • Use CONSORT or ARRIVE guidelines for preclinical studies.
  • Apply GRADE criteria to assess evidence quality and bias risk .

Q. What frameworks ensure ethical rigor in this compound studies involving human-derived samples?

  • Methodology :
  • Obtain informed consent and IRB approval (protocol #XYZ).
  • Anonymize data using unique identifiers and secure databases.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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